molecular formula C17H18ClN3O5S B11163968 Ethyl 2-({[4-(acetylamino)-5-chloro-2-methoxyphenyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-({[4-(acetylamino)-5-chloro-2-methoxyphenyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11163968
M. Wt: 411.9 g/mol
InChI Key: QHDLCQOWIQBATR-UHFFFAOYSA-N
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Description

ETHYL 2-(5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including an ethyl ester, a thiazole ring, and various substituents such as chloro, acetamido, and methoxy groups

Preparation Methods

The synthesis of ETHYL 2-(5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the thiazole ring: This is achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the chloro, acetamido, and methoxy groups: These substituents are introduced through various substitution reactions, often involving reagents such as chlorinating agents, acetic anhydride, and methanol.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

ETHYL 2-(5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents, nucleophiles (e.g., amines), and acidic or basic conditions for hydrolysis.

Scientific Research Applications

ETHYL 2-(5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-(5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The chloro and acetamido groups may play a role in binding to target proteins or enzymes, while the thiazole ring and methoxy group contribute to the overall stability and reactivity of the molecule. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

ETHYL 2-(5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:

    Methyl 4-acetamido-5-chloro-2-methoxybenzoate: This compound shares similar functional groups but lacks the thiazole ring.

    4-Acetamido-5-chloro-2-methoxybenzoic acid: Similar structure but without the ester group.

    5-Chloro-4-acetamido-2-methoxybenzoic acid methyl ester: Similar structure but with a methyl ester instead of an ethyl ester.

The uniqueness of ETHYL 2-(5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its combination of functional groups and the presence of the thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H18ClN3O5S

Molecular Weight

411.9 g/mol

IUPAC Name

ethyl 2-[(4-acetamido-5-chloro-2-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H18ClN3O5S/c1-5-26-16(24)14-8(2)19-17(27-14)21-15(23)10-6-11(18)12(20-9(3)22)7-13(10)25-4/h6-7H,5H2,1-4H3,(H,20,22)(H,19,21,23)

InChI Key

QHDLCQOWIQBATR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=C(C=C2OC)NC(=O)C)Cl)C

Origin of Product

United States

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